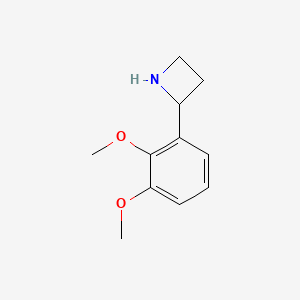

2-(2,3-Dimethoxyphenyl)azetidine

CAS No.:

Cat. No.: VC18131496

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-(2,3-dimethoxyphenyl)azetidine |

| Standard InChI | InChI=1S/C11H15NO2/c1-13-10-5-3-4-8(11(10)14-2)9-6-7-12-9/h3-5,9,12H,6-7H2,1-2H3 |

| Standard InChI Key | XERDBNGVTBGFDD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1OC)C2CCN2 |

Introduction

Chemical Identity and Structural Features

2-(2,3-Dimethoxyphenyl)azetidine is a monocyclic azetidine derivative featuring a 2,3-dimethoxyphenyl substituent at the 2-position of the azetidine ring. Its molecular formula is , with a molecular weight of 193.24 g/mol . The compound’s structure combines the strained four-membered azetidine ring with a methoxy-substituted aromatic system, conferring both rigidity and polarity.

Table 1: Key Identity and Specifications

| Property | Value | Source |

|---|---|---|

| CAS Number | 1270411-78-3 | |

| Molecular Formula | ||

| Molecular Weight | 193.24 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | Cool, dry environment |

The azetidine ring adopts a puckered conformation to alleviate angle strain, while the 2,3-dimethoxyphenyl group contributes to π-π stacking interactions and hydrogen-bonding capabilities via its methoxy substituents .

Synthetic Routes and Methodological Advances

Functionalization of Preformed Azetidines

Post-synthetic modification is critical for introducing the 2,3-dimethoxyphenyl group. Electrophilic aromatic substitution or Suzuki-Miyaura coupling could attach the aryl moiety to the azetidine ring. For example, Zard’s work on radical additions to 2-azetines using xanthates illustrates the potential for late-stage diversification .

Physicochemical and Spectroscopic Properties

While experimental data for 2-(2,3-Dimethoxyphenyl)azetidine remain limited, comparative analysis with structurally similar compounds provides insights:

-

Solubility: The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs .

-

Stability: Azetidines are generally stable under inert atmospheres but may undergo ring-opening in the presence of strong acids or nucleophiles .

-

Spectroscopic Signatures:

Applications in Drug Discovery and Catalysis

Medicinal Chemistry

Azetidines serve as bioisosteres for piperidines and pyrrolidines, offering improved metabolic stability. The 2,3-dimethoxyphenyl moiety in this compound may target kinases or GPCRs, analogous to known dimethoxyaryl pharmacophores . For instance, related azetidine carboxamides exhibit activity in central nervous system disorders .

Synthetic Intermediates

The strained azetidine ring can participate in ring-expansion or fragmentation reactions. Schindler’s photocycloaddition-rearrangement sequences for azetines suggest potential pathways to access larger heterocycles from this scaffold .

Future Directions and Research Opportunities

-

Synthetic Optimization: Developing enantioselective routes to access chiral azetidine derivatives.

-

Biological Profiling: Screening against kinase or protease libraries to identify therapeutic leads.

-

Materials Science: Exploring azetidine-based polymers for their conformational rigidity and thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume